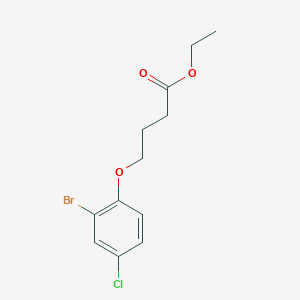
Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate is an organic compound with the molecular formula C12H14BrClO3 It is a halogenated ester, featuring both bromine and chlorine substituents on a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate typically involves the reaction of 2-bromo-4-chlorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxybutanoates.
Oxidation: Formation of 4-(2-bromo-4-chloro-phenoxy)butanoic acid.
Reduction: Formation of 4-(2-bromo-4-chloro-phenoxy)butanol.
Scientific Research Applications
Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The ester group can undergo hydrolysis, releasing the active phenoxybutanoate moiety, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)butanoate
- Ethyl 4-(2-bromo-5-chlorophenyl)-4-oxobutanoate
- Ethyl 2-(2-bromo-4-chlorophenoxy)butanoate
Uniqueness
Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields of research and industry.
Properties
Molecular Formula |
C12H14BrClO3 |
|---|---|
Molecular Weight |
321.59 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14BrClO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
XLSPKOPCVNKVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















